molecular formula C6H5BrN2O3 B189598 2-Bromo-5-methyl-4-nitropyridine 1-oxide CAS No. 60323-98-0

2-Bromo-5-methyl-4-nitropyridine 1-oxide

Cat. No.: B189598
CAS No.: 60323-98-0
M. Wt: 233.02 g/mol
InChI Key: LUUOUEOEHQBXSX-UHFFFAOYSA-N
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Description

2-Bromo-5-methyl-4-nitropyridine 1-oxide (CAS 60323-98-0) is a halogenated nitro-substituted pyridine derivative with the molecular formula C₆H₅BrN₂O₃ and a molecular weight of 233.021 g/mol . It is synthesized via nitration of 2-bromo-5-methylpyridine-1-oxide using fuming nitric acid in sulfuric acid . The compound serves as a key intermediate in pharmaceutical and agrochemical synthesis, particularly in the preparation of pyrrolopyridine derivatives . Its structural features—a bromine atom at position 2, a methyl group at position 5, and a nitro group at position 4—dictate its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-methyl-4-nitropyridine 1-oxide typically involves the nitration of 2-bromo-5-methylpyridine followed by oxidation. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the fourth position. The resulting 2-bromo-5-methyl-4-nitropyridine is then oxidized using hydrogen peroxide or a similar oxidizing agent to form the 1-oxide derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, reaction time, and the concentration of reagents to achieve efficient nitration and oxidation.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-methyl-4-nitropyridine 1-oxide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium methoxide or potassium thiolate in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Reduction Reactions: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.

    Oxidation Reactions: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

    Substitution Reactions: Formation of 2-substituted-5-methyl-4-nitropyridine 1-oxide derivatives.

    Reduction Reactions: Formation of 2-bromo-5-methyl-4-aminopyridine 1-oxide.

    Oxidation Reactions: Formation of 2-bromo-5-carboxy-4-nitropyridine 1-oxide.

Scientific Research Applications

Pharmaceuticals

2-Bromo-5-methyl-4-nitropyridine 1-oxide is primarily utilized in the pharmaceutical industry as an intermediate for synthesizing various bioactive compounds. Notably, it has been involved in the development of enzyme inhibitors and receptor agonists:

  • Enzyme Inhibitors : It has been used to synthesize MLN0905, a potent inhibitor of Polo-like kinase 1 (PLK1), which plays a crucial role in cell cycle regulation.

Agrochemicals

The compound shows potential as an active ingredient in agrochemical formulations, including pesticides and herbicides. Its biological activities suggest that it may be effective against specific pests or pathogens, although further research is needed to confirm its efficacy in agricultural settings.

Biochemical Research

In biochemical studies, this compound has demonstrated interesting interactions with various enzymes and proteins:

  • Biological Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties against certain bacterial strains. Its structural analogs have shown promise in inhibiting various enzymes, suggesting potential enzyme-inhibitory effects.
  • Mechanistic Studies : Research into its interaction with biological systems is ongoing to elucidate its pharmacological potential and mechanisms of action. Understanding these interactions could inform its use in medicinal chemistry.

Several studies have investigated the applications and implications of using this compound:

  • Synthesis of Drug Candidates : Research has demonstrated its utility as a precursor for synthesizing drug candidates targeting specific enzymes or receptors. This includes work on developing inhibitors for key biological pathways .
  • Biological Activity Assessment : Studies have focused on evaluating its antimicrobial properties and enzyme inhibition capabilities. These investigations are crucial for understanding its potential therapeutic uses .
  • Environmental Impact Studies : Ongoing research also explores the environmental implications of using this compound in agrochemicals, assessing its safety and effectiveness in pest management strategies .

Mechanism of Action

The mechanism of action of 2-Bromo-5-methyl-4-nitropyridine 1-oxide depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The bromine and nitro groups play a crucial role in its binding affinity and specificity towards the target molecules. The compound can interact with the active site of enzymes, leading to inhibition or modulation of their activity. The exact molecular targets and pathways involved vary depending on the specific biological system being studied.

Comparison with Similar Compounds

Halogen-Substituted Analogs

2-Chloro-5-methyl-4-nitropyridine-N-oxide (CAS 60323-96-8)

  • Molecular Formula : C₆H₅ClN₂O₃
  • Molecular Weight : ~188.45 g/mol
  • Key Differences :
    • Substituent : Chlorine replaces bromine at position 2.
    • Reactivity : Chlorine’s smaller atomic radius and lower leaving-group ability compared to bromine reduce its reactivity in nucleophilic aromatic substitution (SNAr) reactions.
    • Cost : Priced at 120 units (vs. 78 units for the bromo analog), suggesting higher synthetic complexity or lower commercial demand .

Positional Isomers

5-Bromo-2-methyl-4-nitropyridine 1-Oxide (CAS 62516-08-9)

  • Molecular Formula : C₆H₅BrN₂O₃ (identical to the target compound)
  • Key Differences: Substituent Positions: Bromine at position 5 and methyl at position 2 (vs. bromine at 2 and methyl at 5 in the target compound). Applications: Positional isomerism may lead to divergent reactivity in cyclization or coupling reactions.

2-Bromo-6-methyl-4-nitropyridine (CAS 55304-80-8)

  • Similarity Score : 0.79 (structural similarity based on substituent positions) .
  • Key Differences :
    • N-Oxide Absence : Lacks the N-oxide group, reducing polarity and altering solubility in polar solvents.
    • Substituent Position : Methyl at position 6 instead of 5, affecting steric hindrance in reactions.

Functional Group Variants

2-Bromo-5-nitropyridin-4-amine (CAS 6945-67-1)

  • Similarity Score : 0.74 .
  • Key Differences :
    • Functional Groups : Replaces the nitro group (position 4) with an amine, shifting the compound from electron-deficient (nitro) to electron-rich (amine).
    • Reactivity : The amine group enables participation in diazotization or acylation reactions, unlike the nitro-substituted analog .

Data Table: Comparative Analysis

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
2-Bromo-5-methyl-4-nitropyridine 1-oxide 60323-98-0 C₆H₅BrN₂O₃ 233.021 Br (C2), CH₃ (C5), NO₂ (C4) Intermediate for pyrrolopyridines
2-Chloro-5-methyl-4-nitropyridine-N-oxide 60323-96-8 C₆H₅ClN₂O₃ ~188.45 Cl (C2), CH₃ (C5), NO₂ (C4) Lower SNAr reactivity; higher cost
5-Bromo-2-methyl-4-nitropyridine 1-oxide 62516-08-9 C₆H₅BrN₂O₃ 233.021 Br (C5), CH₃ (C2), NO₂ (C4) Altered electronic effects
2-Bromo-6-methyl-4-nitropyridine 55304-80-8 C₆H₅BrN₂O₂ 217.02 Br (C2), CH₃ (C6), NO₂ (C4) Non-polar; used in non-oxidative routes
2-Bromo-5-nitropyridin-4-amine 6945-67-1 C₅H₄BrN₃O₂ 217.01 Br (C2), NH₂ (C4), NO₂ (C5) Amine enables functionalization

Research Findings and Implications

  • Reactivity Trends : Bromine’s superior leaving-group ability makes this compound more reactive than its chloro analog in SNAr reactions, favoring its use in heterocyclic synthesis .
  • Functional Group Interplay : Replacement of nitro with amine groups shifts applications from electrophilic to nucleophilic reaction pathways, highlighting the compound’s versatility .

Biological Activity

2-Bromo-5-methyl-4-nitropyridine 1-oxide is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article provides a detailed overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₆H₅BrN₂O₃
  • Molecular Weight : 233.02 g/mol
  • Physical Appearance : Yellow crystalline solid
  • Melting Point : Approximately 158°C

The compound features a bromine atom, a methyl group, and a nitro group attached to a pyridine ring, which contributes to its reactivity and biological activity. The presence of the N-oxide functional group is particularly significant as it influences both the chemical behavior and potential interactions with biological systems.

Target of Action

This compound primarily acts as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions where it functions as an electrophile.

Mode of Action

In biochemical contexts, this compound has been noted for its role in synthesizing various biologically active compounds. For instance, it has been utilized in the production of MLN0905, an inhibitor of Polo-like kinase 1 (PLK1), which is crucial for cell cycle regulation.

Interaction with Enzymes

Research indicates that this compound can interact with specific enzymes and proteins, influencing various biochemical pathways. Its inhibition of PLK1 leads to cell cycle arrest, affecting cell proliferation and apoptosis.

Dosage Effects

The biological effects of this compound vary significantly with dosage. Studies show that lower doses exhibit minimal activity, while higher doses can induce significant biochemical changes and potential toxicity, including liver and kidney damage in animal models.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits notable antimicrobial activity against certain bacterial strains. This property is particularly relevant in the context of developing new antibacterial agents.

Enzyme Inhibition Potential

Similar compounds have demonstrated enzyme-inhibitory effects; thus, further investigation into the enzyme interaction profiles of this compound may reveal additional therapeutic applications.

Case Studies and Research Findings

Study ReferenceFocusFindings
PLK1 InhibitionDemonstrated significant inhibition leading to cell cycle arrest.
Antimicrobial ActivityShowed efficacy against specific bacterial strains.
Synthesis and ReactivityExplored the compound's reactivity under various conditions.

Q & A

Q. What are the established synthetic routes for 2-Bromo-5-methyl-4-nitropyridine 1-oxide, and how can reaction conditions be optimized for reproducibility?

Basic Research Focus
The compound is synthesized via a two-step process starting from 2-bromo-5-methylpyridine. First, oxidation with m-chloroperbenzoic acid yields 2-bromo-5-methylpyridine 1-oxide. Subsequent nitration using fuming nitric acid in concentrated sulfuric acid introduces the nitro group at the 4-position . Key optimization parameters include:

  • Temperature control : Nitration is exothermic; maintaining 0–5°C minimizes side reactions.
  • Acid ratio : A 1:3 (v/v) ratio of nitric acid to sulfuric acid ensures proper electrophilic nitration.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) resolves by-products like di-nitrated isomers.

Q. How do electronic effects of substituents influence the regioselectivity of nitration in 2-Bromo-5-methylpyridine 1-oxide?

Advanced Mechanistic Analysis
The bromine (electron-withdrawing) and methyl (electron-donating) groups direct nitration to the 4-position through resonance and inductive effects. Bromine deactivates the ring, while the methyl group at C5 stabilizes partial positive charge development at C4 during the transition state. Computational studies (e.g., DFT calculations) corroborate this regioselectivity, showing lower activation energy for nitration at C4 compared to C3 or C6 .

Q. What analytical techniques are most effective for characterizing this compound, and how are spectral discrepancies resolved?

Basic Characterization Methodology

  • NMR : 1^1H NMR (DMSO-d6) shows distinct peaks for methyl (δ 2.45 ppm) and aromatic protons (δ 8.92 ppm for H3, δ 8.75 ppm for H6). 13^{13}C NMR confirms nitro-group placement (C4: δ 148 ppm) .
  • Mass spectrometry : ESI-MS ([M+H]+^+ at m/z 233.0) validates molecular weight .
  • Melting point : Literature inconsistencies (e.g., 160–164°C vs. 155–158°C) may arise from polymorphic forms or residual solvents. Differential Scanning Calorimetry (DSC) can clarify phase transitions .

Q. How can researchers mitigate competing side reactions during the nitration step?

Advanced Experimental Design
Common side reactions include di-nitration and oxidation of the methyl group. Mitigation strategies:

  • Controlled stoichiometry : Use 1.05 equivalents of nitric acid to avoid over-nitration.
  • Inert atmosphere : Nitrogen purging prevents oxidative degradation of the methyl group.
  • Real-time monitoring : TLC or in-situ IR tracks reaction progress, enabling early termination if di-nitration (Rf ~0.5 in ethyl acetate/hexane) is detected .

Q. What are the implications of this compound in anticancer drug discovery?

Advanced Application Context
The compound serves as a precursor for 1H-pyrrolo[3,2-c]pyridine derivatives, which inhibit tubulin polymerization by targeting the colchicine-binding site. Its nitro group facilitates further functionalization (e.g., reduction to amine for cross-coupling). In in vitro assays, derivatives exhibit IC50_{50} values <100 nM against HeLa cells, highlighting its utility in structure-activity relationship (SAR) studies .

Q. How should researchers handle discrepancies in reported reactivity or stability of this compound?

Data Contradiction Analysis
Discrepancies in stability (e.g., decomposition under light vs. ambient conditions) may stem from:

  • Impurity profiles : Trace acids or metals (e.g., Fe3+^{3+}) accelerate degradation. ICP-MS analysis identifies catalytic impurities.
  • Storage conditions : Anhydrous, dark storage at -20°C is recommended. Accelerated stability studies (40°C/75% RH) predict shelf-life .

Q. What safety protocols are critical during large-scale synthesis of this compound?

Advanced Safety Considerations

  • Ventilation : Use fume hoods rated for nitric acid vapors (TLV 2 ppm).
  • Personal protective equipment (PPE) : Acid-resistant gloves (e.g., neoprene) and face shields are mandatory during nitration.
  • Waste management : Neutralize spent acid with sodium bicarbonate before disposal .

Q. Can computational methods predict the reactivity of this compound in cross-coupling reactions?

Advanced Methodological Integration
Density Functional Theory (DFT) simulations model transition states for Suzuki-Miyaura couplings. The bromine atom’s leaving-group ability (quantified via NBO charge analysis) and steric hindrance from the methyl group predict reactivity trends. Experimental validation using Pd(PPh3_3)4_4/K2_2CO3_3 in toluene/water aligns with computational results .

Properties

IUPAC Name

2-bromo-5-methyl-4-nitro-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O3/c1-4-3-8(10)6(7)2-5(4)9(11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUUOUEOEHQBXSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C[N+](=C(C=C1[N+](=O)[O-])Br)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50346884
Record name 2-Bromo-5-methyl-4-nitropyridine 1-oxide
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Molecular Weight

233.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60323-98-0
Record name Pyridine, 2-bromo-5-methyl-4-nitro-, 1-oxide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-methyl-4-nitropyridine 1-oxide
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Record name 2-bromo-5-methyl-4-nitropyridin-1-ium-1-olate
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